Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-
Description
Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (CAS: 72239-31-7) is a brominated thiazolamine derivative with the molecular formula C₁₀H₁₁BrN₂S and a molecular weight of 271.177 g/mol . Its structure features a dihydrothiazole core substituted with a 4-bromobenzyl group, distinguishing it from non-dihydro thiazolamine analogs. Key physicochemical properties include a density of 1.56 g/cm³, boiling point of 391°C, and a calculated lipophilicity (XLogP3) of 2.468, suggesting moderate hydrophobicity . The compound is commercially available through LEAP CHEM CO., LTD., a supplier specializing in fine chemicals for pharmaceutical and research applications .
Properties
CAS No. |
72239-31-7 |
|---|---|
Molecular Formula |
C10H11BrN2S |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H11BrN2S/c11-9-3-1-8(2-4-9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13) |
InChI Key |
WQZBFPFJYHBVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Haloketones with Thiourea
A widely reported method for synthesizing 4-(4-bromophenyl)-thiazol-2-amine intermediates involves the reaction of p-bromoacetophenone with thiourea under reflux conditions in the presence of a catalyst such as iodine. This reaction proceeds via nucleophilic attack of thiourea on the α-bromoketone, followed by cyclization to form the thiazoline ring.
- Reaction conditions: Reflux in ethanol for approximately 12 hours.
- Catalyst: Iodine (0.1 mol equivalent) to facilitate cyclization.
- Work-up: Cooling, washing with diethyl ether to remove unreacted reagents, and precipitation by ammonium hydroxide solution.
- Yield: Moderate to good yields of 4-(4-bromophenyl)thiazol-2-amine intermediate are typically obtained.
This intermediate serves as a crucial scaffold for further functionalization.
Alternative Synthetic Routes and Variations
Reduction of 2-Arylthiazole Precursors
In some protocols, the thiazoline ring is obtained by reducing 2-arylthiazole derivatives using sodium borohydride in ethanol, yielding 4,5-dihydrothiazole analogues. Subsequent N-alkylation with 4-bromobenzyl halides then furnishes the desired N-substituted thiazolamine.
Condensation Reactions
Other methods include condensation of cyanoacetamide derivatives with substituted benzaldehydes to form benzylidene intermediates, which upon cyclization and functional group manipulation yield thiazoline derivatives with various substitutions, including bromophenylmethyl groups.
Data Table: Summary of Preparation Methods
Research Discoveries and Optimization Insights
- Catalyst Role: Iodine has been identified as an effective catalyst in the cyclization step, enhancing yield and purity of the thiazolamine intermediate.
- Solvent Effects: Polar aprotic solvents such as DMF improve the efficiency of the N-alkylation step by stabilizing the transition state and promoting nucleophilicity.
- Temperature Control: Mild heating during alkylation balances reaction rate and selectivity, preventing side reactions such as over-alkylation or decomposition.
- Purification Techniques: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard for isolating pure products.
Chemical Reactions Analysis
Types of Reactions
Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), DMF, various nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemical Applications
Building Block in Synthesis:
Thiazolamine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for various chemical reactions, including arylation and alkylation, which are essential in the development of novel materials and pharmaceuticals .
Reactions and Derivatives:
The compound can undergo several transformations, yielding derivatives with potential applications in different domains. For instance, oxidation reactions can produce sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Biological Applications
Antimicrobial and Antifungal Activity:
Research indicates that thiazolamine exhibits significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting its potential as an alternative treatment for infections .
Cancer Research:
Thiazolamine has demonstrated promising results in cancer research. It may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways related to tumor growth. For example, derivatives of thiazolamine have been linked to cytotoxic effects on cancer cell lines such as HepG2 and VERO cells .
Medical Applications
Pharmaceutical Development:
The compound is being explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents. Its mechanism of action involves disrupting essential biological processes in pathogens or cancerous cells .
Cosmetic Formulations:
Thiazolamine derivatives are also being investigated for their efficacy in cosmetic formulations. Their antimicrobial properties make them suitable candidates for preserving skin care products and enhancing their effectiveness .
Industrial Applications
Material Science:
In the industrial sector, thiazolamine is utilized in developing new materials with specific properties. Its ability to modify polymer characteristics makes it valuable for producing advanced materials used in coatings and dyes .
Agricultural Chemicals:
The compound's biological activity extends to agriculture, where it is being studied for potential use as a pesticide or herbicide due to its ability to inhibit microbial growth .
Case Studies
| Study | Findings | Application Area |
|---|---|---|
| Study on Antimicrobial Activity | Thiazolamine derivatives showed significant inhibition against Staphylococcus epidermidis | Medicine/Biology |
| Cancer Cell Line Testing | Compounds exhibited cytotoxicity against HepG2 cells with IC50 values indicating potency | Medicine |
| Material Modification Research | Demonstrated enhanced properties in polymer blends when thiazolamine was incorporated | Industry |
Mechanism of Action
The mechanism of action of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-, involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. In cancer cells, it may interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | XLogP3 | Bioactivity (%) |
|---|---|---|---|---|---|---|
| Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- | C₁₀H₁₁BrN₂S | 271.18 | 4-Bromophenylmethyl | N/A | 2.468 | N/A |
| N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine | C₁₆H₁₀N₂SBr₂ | 398.08 | 4-Bromophenyl, bromobenzylidene | 62–64 | N/A | 69 |
| N-(4-Chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine | C₁₆H₁₀BrClN₂S | 377.69 | 4-Bromophenyl, chlorobenzylidene | 65–70 | N/A | 83 |
| N-(3-Methoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | C₁₇H₁₃BrN₂OS | 373.27 | 4-Bromophenyl, 3-methoxybenzylidene | 188–190 | N/A | 65 |
| 2-Thiazolamine, 4-[1,1'-biphenyl]-4-yl-N-phenyl | C₂₁H₁₆N₂S | 328.43 | Biphenyl, phenyl | N/A | N/A | N/A |
Key Observations:
Substituent effects: The 4-bromophenylmethyl group in the target compound differs from the benzylidene (Schiff base) moieties in derivatives.
Molecular Weight and Lipophilicity :
- The target compound has the lowest molecular weight (271.18 g/mol) among analogs, which may enhance bioavailability compared to bulkier derivatives like the biphenyl-substituted compound (328.43 g/mol) .
- Its XLogP3 of 2.468 indicates moderate lipophilicity, comparable to analogs with halogenated substituents (e.g., bromo or chloro groups) but lower than methoxy-containing derivatives (e.g., C₁₇H₁₃BrN₂OS), where polar groups reduce logP .
Bioactivity Trends :
- Derivatives with chlorobenzylidene substituents (e.g., C₁₆H₁₀BrClN₂S) exhibit the highest bioactivity (83%), suggesting that electron-withdrawing groups enhance target engagement .
- The absence of bioactivity data for the target compound highlights a gap in current research, though its structural simplicity and stability may offer advantages in drug development pipelines .
Thermal Properties :
- The target’s boiling point (391°C) exceeds that of most analogs, likely due to stronger intermolecular interactions (e.g., van der Waals forces) from the bromine atom and dihydrothiazole core .
Implications for Research and Development
- Synthetic Accessibility : The target compound’s commercial availability (via LEAP CHEM CO., LTD.) contrasts with Schiff base derivatives in , which require multi-step syntheses .
- Biological Potential: While chlorinated analogs show superior bioactivity, the target’s stability and moderate lipophilicity make it a candidate for further pharmacokinetic studies .
- Structural Optimization: Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) or hybridizing the dihydro core with benzylidene moieties could enhance bioactivity while retaining stability .
Biological Activity
Thiazolamine compounds, particularly those with specific substitutions like 4-bromophenyl, have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- , exploring its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Overview of Thiazolamine Compounds
Thiazolamines are derivatives of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen. The incorporation of various substituents can significantly alter their biological properties. The compound features a 4-bromophenyl group, which is known to enhance both antimicrobial and anticancer activities.
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolamine derivatives. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that several compounds exhibited activity comparable to standard antibiotics such as norfloxacin and fluconazole .
Table 1: Antimicrobial Activity of Thiazolamine Derivatives
| Compound | Antimicrobial Activity (MIC) | Comparison Drug |
|---|---|---|
| P2 | 8 µg/mL | Norfloxacin |
| P3 | 16 µg/mL | Fluconazole |
| P4 | 12 µg/mL | Norfloxacin |
| P6 | 10 µg/mL | Fluconazole |
The mechanism of action for these compounds often involves disruption of bacterial cell wall synthesis or interference with vital enzymatic processes .
2.2 Anticancer Activity
The anticancer properties of thiazolamines have been extensively studied. In vitro assays against various cancer cell lines, including MCF7 (human breast adenocarcinoma), have shown promising results. For example, compound P2 demonstrated significant cytotoxicity with an IC50 comparable to the standard drug 5-fluorouracil .
Table 2: Anticancer Activity of Thiazolamine Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| P2 | MCF7 | 10 | 5-Fluorouracil |
| P3 | HepG2 | 15 | Doxorubicin |
| P4 | A549 | 12 | Cisplatin |
The anticancer mechanism is believed to involve apoptosis induction and inhibition of cell proliferation through modulation of specific signaling pathways .
The biological activity of thiazolamines is often attributed to their ability to interact with various molecular targets:
- Antimicrobial Action : The compounds disrupt bacterial cell wall synthesis and inhibit essential enzymes necessary for bacterial growth.
- Anticancer Action : They may induce apoptosis by activating caspases or inhibiting cell cycle progression through interactions with oncogenic pathways.
4. Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups, such as bromine on the phenyl ring, enhances the potency of thiazolamine derivatives against microbial and cancer cells. Substituents that increase lipophilicity or improve binding affinity to target proteins can significantly influence the biological activity .
5. Case Studies
Several case studies have documented the synthesis and evaluation of thiazolamine derivatives:
- A study by Evren et al. (2019) synthesized novel N-(5-methyl-4-phenylthiazol-2-yl) derivatives that showed strong selectivity against various cancer cell lines with promising IC50 values .
- Another research highlighted the development of thiazole-based compounds that exhibited notable antioxidant activities alongside their antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Thiazolamine derivatives with bromophenyl substituents?
- Methodology : A common approach involves condensation reactions under reflux conditions. For example, reacting 4,5-dihydrothiazol-2-amine with 4-bromobenzaldehyde in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and purification via recrystallization . Characterization typically employs H NMR, mass spectrometry (MS), and elemental analysis to confirm structural integrity. Yields exceeding 70% are achievable under optimized conditions .
Q. How is the structural validation of Thiazolamine derivatives performed in crystallographic studies?
- Methodology : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. SHELXL refines atomic coordinates against diffraction data, while ORTEP-3 generates thermal ellipsoid plots to assess positional accuracy and disorder . Validation tools in PLATON or CIF-check ensure compliance with crystallographic standards (e.g., bond length/angle deviations < 5%) .
Q. What spectroscopic techniques are critical for characterizing Thiazolamine derivatives?
- Methodology :
- H NMR : Identifies proton environments (e.g., aromatic protons from the bromophenyl group resonate at δ 7.2–7.8 ppm).
- MS : Confirms molecular weight via molecular ion peaks (e.g., [M] at m/z 430 for a bromophenyl-substituted derivative) .
- IR Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3300 cm for the thiazolamine core) .
Advanced Research Questions
Q. How can conflicting crystallographic data for Thiazolamine derivatives be resolved?
- Methodology : Contradictions in bond lengths or angles may arise from twinning, disorder, or poor data resolution. Strategies include:
- High-resolution data collection : Use synchrotron radiation for improved signal-to-noise ratios.
- Multi-temperature refinement : Compare models at 100 K and 298 K to identify thermal motion artifacts.
- Validation software : Tools like ADDSYM in PLATON detect missed symmetry operations . For example, a reported C-N bond discrepancy of 0.05 Å in a derivative was resolved by identifying overlooked hydrogen bonding .
Q. What experimental designs are optimal for evaluating the antimicrobial activity of Thiazolamine derivatives?
- Methodology :
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Derivatives with MIC ≤ 25 µg/mL are considered potent .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity.
- Mechanistic studies : Use fluorescence assays (e.g., ethidium bromide uptake) to assess membrane disruption .
Q. How can computational modeling enhance the design of Thiazolamine-based bioactive compounds?
- Methodology :
- Docking studies : Employ AutoDock Vina to predict binding affinities to targets like bacterial enoyl-ACP reductase (e.g., ∆G ≤ −8 kcal/mol suggests strong inhibition).
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ values) with bioactivity. Bromine’s electron-withdrawing effect improves membrane penetration .
- MD simulations : Simulate ligand-receptor stability over 100 ns to identify key interactions (e.g., π-π stacking with Phe residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
